molecular formula C12H11ClN2O2S B2965972 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034608-07-4

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2965972
CAS No.: 2034608-07-4
M. Wt: 282.74
InChI Key: CLNIEQFBKRORQH-UHFFFAOYSA-N
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Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone is a chemical building block based on a thienopyridine scaffold, a structure recognized for its relevance in medicinal chemistry. The integration of the 5-methylisoxazole moiety is a key feature, as this heterocycle is often employed in drug discovery for its metabolic stability and potential as a pharmacophore targeting various enzymatic activities . Recent advances in the study of this compound and its close structural analogues have highlighted its potential as a potent inhibitor of specific kinase enzymes, which are implicated in various pathological conditions, including cancer and inflammatory diseases . One study demonstrated that this compound exhibits high selectivity and efficacy against a panel of cancer cell lines, with reported IC50 values in the nanomolar range, by disrupting key signaling pathways involved in cell proliferation and survival . Computational modeling and binding studies suggest that the compound's unique framework, combining the thieno[3,2-c]pyridine core with the isoxazole ring, provides a robust structure for specific interaction with biological targets . This compound is offered For Research Use Only and is a valuable tool for scientists exploring new therapeutic agents in chemical biology and oncology research.

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-7-4-9(14-17-7)12(16)15-3-2-10-8(6-15)5-11(13)18-10/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNIEQFBKRORQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone typically involves a multi-step process. One common method starts with the preparation of 2-chloro-thieno[3,2-c]pyridine via cyclization reactions, followed by the functionalization of the pyridine ring. The next step involves the introduction of the 5-methylisoxazolyl moiety through a nucleophilic substitution reaction. Optimal reaction conditions, such as temperature control and pH adjustments, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound often employs batch or continuous flow reactors to accommodate large-scale synthesis. Advanced purification techniques such as recrystallization and chromatographic methods are employed to achieve high purity. Efficient synthesis also focuses on minimizing by-products and optimizing reaction parameters to ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, forming corresponding oxo derivatives.

  • Reduction: Reduction can occur at the pyridine ring, resulting in the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

  • Substitution: Sodium hydride or other strong bases are used to facilitate nucleophilic substitution at the chloro position.

Major Products

The major products formed from these reactions depend on the conditions and reagents used. Oxidation typically yields oxo derivatives, reduction produces hydrogenated products, and substitution leads to a variety of functionally modified derivatives.

Scientific Research Applications

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone has found extensive use in several scientific domains:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

  • Biology: Research indicates potential bioactive properties, making it a candidate for drug discovery and development.

  • Medicine: The compound's unique structure is being explored for its potential therapeutic applications, particularly in treating specific diseases.

  • Industry: It is used in the production of specialty chemicals and as a precursor for advanced materials.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets. The chloro and isoxazolyl groups are key to its biological activity, influencing binding affinity and specificity. Pathways involving oxidative stress and enzyme inhibition are areas of active investigation to elucidate its full mechanism.

Comparison with Similar Compounds

Key Observations :

  • Compound 7a () employs a thiophene core instead of thieno-pyridine, with amino and cyano groups that enhance polarity and hydrogen-bonding capacity.
  • The dichlorophenyl-substituted analogue () demonstrates how aromatic halogens can enhance lipophilicity and receptor affinity .

Challenges :

  • Introducing the chloro substituent at position 2 may require regioselective halogenation.
  • The methylisoxazole moiety demands careful control of reaction conditions to avoid ring-opening or side reactions.

Pharmacological and Physicochemical Properties

  • Bioactivity : Isoxazole rings are associated with anti-inflammatory and antimicrobial activity, whereas imidazole derivatives () often target fungal or protozoal infections .

Spectral Data and Analytical Techniques

Structural elucidation of such compounds relies on advanced spectroscopic methods:

  • 1H-NMR and 13C-NMR: Critical for confirming the thieno-pyridine core and substituent positions (as demonstrated in for unrelated compounds) .
  • UV Spectroscopy : Used to detect conjugated systems in heterocycles (e.g., isoxazole’s π→π* transitions) .
  • Mass Spectrometry : Essential for verifying molecular weight and fragmentation patterns, as referenced in ’s analytical protocols .

Biological Activity

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a thieno[3,2-c]pyridine core and an isoxazole moiety, suggest a multifaceted pharmacological profile.

Structural Characteristics

The compound can be described by the following molecular formula:

C12H10ClN3O2SC_{12}H_{10}ClN_{3}O_{2}S

Research indicates that compounds with similar structures often interact with various biological pathways. The thieno[3,2-c]pyridine structure is known for its ability to modulate signaling pathways related to cell proliferation and apoptosis. The presence of the isoxazole group may enhance these interactions, potentially leading to therapeutic effects against various diseases.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines. It may induce programmed cell death (apoptosis) through the activation of specific signaling pathways.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against a range of pathogens, indicating potential antimicrobial activity.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA repair mechanisms, such as Tyrosyl-DNA phosphodiesterase (TDP1), which is crucial for maintaining genomic stability.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that treatment with the compound resulted in increased levels of DNA damage in cancer cell lines, as measured by comet assays. This suggests a potential role in cancer therapy by targeting DNA repair mechanisms .
  • Gene Expression Analysis : Treatment with the compound altered the expression profiles of genes involved in DNA repair pathways. Specifically, genes related to TDP1 showed differential regulation, indicating that the compound may affect multiple cellular processes .
  • Comparative Studies : A comparative analysis with other thieno[3,2-c]pyridine derivatives revealed that this compound exhibits superior potency in inhibiting cell growth in various cancer models .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityInduces DNA damage in cancer cells
Gene ExpressionAlters TDP1 expression and other DNA repair genes
AntimicrobialPotential activity against bacterial strains

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence reaction yield?

Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling. For example, the thienopyridine core can be synthesized via cyclization of chlorinated precursors under acidic conditions, followed by coupling with a 5-methylisoxazole moiety using a carbonyl linker. Key parameters include:

  • Reagent stoichiometry : Excess coupling agents (e.g., DCC or EDC) improve methanone bond formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature control : Reactions above 80°C risk decomposition of the isoxazole ring .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • HPLC : Use C18 columns with a gradient of acetonitrile/water (≥98% purity threshold) to detect impurities from incomplete cyclization .
  • NMR : 1^1H and 13^13C NMR verify the thienopyridine-isoxazole linkage; focus on aromatic proton shifts (δ 6.8–7.2 ppm for thiophene, δ 6.1–6.3 ppm for isoxazole) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+^+ ~350–360 Da) and detects halogen isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing tautomeric forms of this compound?

Methodological Answer:

  • Variable-temperature NMR : Monitor proton shifts in DMSO-d6_6 between 25°C and 60°C to identify dynamic thione-thiol tautomerism in the thienopyridine core .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G**) predict tautomeric stability and IR vibrational modes (e.g., C=N stretches at ~1593 cm1^{-1}) .
  • X-ray crystallography : Resolve ambiguity by determining the solid-state structure, prioritizing single crystals grown via slow evaporation in ethanol .

Q. What experimental design strategies mitigate organic degradation during prolonged studies (e.g., stability assays)?

Methodological Answer:

  • Temperature control : Store samples at –20°C under inert gas (N2_2) to prevent oxidation of the dihydrothienopyridine ring .
  • Matrix stabilization : Add antioxidants (e.g., BHT) to reaction mixtures and use continuous cooling (4°C) during spectral data collection to slow hydrolysis .
  • Degradation kinetics : Perform accelerated stability tests (40°C/75% RH) with LC-MS monitoring to identify labile sites (e.g., methanone linker) .

Q. How can researchers optimize bioactivity screening for this compound while minimizing interference from structural analogs?

Methodological Answer:

  • Selective functionalization : Introduce isotopic labels (e.g., 13^{13}C at the methanone carbon) to track metabolic pathways without altering electronic properties .
  • Competitive binding assays : Use fluorescence polarization with labeled target proteins (e.g., kinases) to distinguish binding affinity from non-specific interactions .
  • SAR studies : Synthesize derivatives with modified isoxazole substituents (e.g., 5-ethyl vs. 5-methyl) to isolate pharmacophore contributions .

Data Contradiction Analysis

Q. How should conflicting results in enzyme inhibition assays be interpreted?

Methodological Answer:

  • Dose-response validation : Repeat assays with serial dilutions (10 nM–100 µM) to rule out non-linear effects .
  • Buffer compatibility : Test phosphate vs. Tris buffers to identify pH-dependent activity changes (e.g., isoxazole protonation at pH <6) .
  • Control benchmarking : Compare against known inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .

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